![molecular formula C14H16N4O2 B2981504 N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034204-78-7](/img/structure/B2981504.png)
N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have been explored for their potential in cancer treatment. The synthesis of similar triazole compounds, such as 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, has shown curative activity against leukemia, suggesting that structurally related triazole carboxamides might act as prodrug modifications to exert antitumor effects. This highlights the compound's potential application in developing novel anticancer therapies (Stevens et al., 1984).
Antimicrobial Activity
Isochroman-triazole hybrids have been synthesized and evaluated for their antimicrobial efficacy. One such study involved the creation of new isochroman-triazole and thiadiazole conjugates, which exhibited moderate to good antibacterial activity against various bacterial strains. This suggests the potential of N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide derivatives in antimicrobial drug development (Saeed & Mumtaz, 2017).
Pharmacological Evaluation
Compounds structurally related to N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their pharmacological properties. For instance, N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides based on d-secoestrone scaffolds showed promising antiproliferative activity against a panel of human cancer cell lines. This indicates the compound's relevance in the synthesis of novel therapeutics with potential anticancer activity (Szabó et al., 2016).
Novel Antimicrobial Agents
Further research into 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, closely related to N-(isochroman-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, has revealed their potential as antimicrobial agents. These novel compounds exhibited activity against both bacterial and fungal strains, with some demonstrating selective action comparable to established antimicrobial drugs. This underscores the compound's potential utility in developing new antimicrobial strategies (Pokhodylo et al., 2021).
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-18-8-13(16-17-18)14(19)15-7-12-6-10-4-2-3-5-11(10)9-20-12/h2-5,8,12H,6-7,9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYLTRZWEWYDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.